molecular formula C23H25N3O3 B2765938 N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1002255-45-9

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2765938
CAS No.: 1002255-45-9
M. Wt: 391.471
InChI Key: ADPKASBZXGVUGR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Biological Activity

Overview

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The IUPAC name of the compound is N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, with a molecular formula of C23H25N3O3 and a molecular weight of 391.471 g/mol. Its structure includes a pyridazine ring and substituents such as a butylphenyl group and a methoxy group, which are crucial for its biological activity.

Property Value
Molecular FormulaC23H25N3O3
Molecular Weight391.471 g/mol
Purity≥95%
Chemical StructureChemical Structure

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within the body. These interactions can influence various cellular signaling pathways, leading to therapeutic effects. The compound may act on enzymes, receptors, or other proteins involved in critical biological processes.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses.

2. Anticancer Potential

The compound has shown promise in anticancer studies. It was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The results indicated that it effectively inhibited cell proliferation and induced apoptosis in these cancer cells.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.

Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory effects of this compound, researchers observed a reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. The compound was found to inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

Study 2: Anticancer Activity

Another study evaluated the anticancer activity of the compound against human cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. Furthermore, flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Properties

IUPAC Name

N-(4-butylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-5-9-17-11-13-18(14-12-17)24-23(28)22-20(29-3)15-21(27)26(25-22)19-10-7-6-8-16(19)2/h6-8,10-15H,4-5,9H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPKASBZXGVUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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